Cyclohexyldimethylammonium dihydrogen phosphate
Description
Properties
CAS No. |
85099-25-8 |
|---|---|
Molecular Formula |
C8H17N.H3O4P C8H20NO4P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)azanium;dihydrogen phosphate |
InChI |
InChI=1S/C8H17N.H3O4P/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h8H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
XVPMBDHPANGVNC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCCC1.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization Method
Procedure: Cyclohexyldimethylamine is slowly added to an aqueous solution of phosphoric acid under stirring at controlled temperature (typically 25–70 °C). The molar ratio of amine to phosphoric acid is maintained close to 1:1 to ensure complete neutralization without excess acid or base.
Temperature Control: Maintaining temperature around 40–70 °C facilitates dissolution and reaction kinetics without decomposing the product.
Crystallization: After reaction completion, the solution is cooled gradually to induce crystallization of the ammonium salt. Cooling rates and final temperature (often 0–30 °C) affect crystal size and purity.
Isolation: The crystalline product is separated by filtration or centrifugation, washed with cold water or suitable solvents to remove impurities, and dried under vacuum or mild heat.
Use of Intermediate Phosphoric Acid Complexes
Some methods involve first preparing an intermediate complex of phosphoric acid with urea or other amides, which upon reaction with cyclohexyldimethylamine yields the target salt with improved purity and crystallinity.
For example, phosphoric acid is reacted with carbonamide (urea) at elevated temperatures (80–160 °C) to form a phosphoric acid-urea intermediate. This intermediate is then reacted with the amine to form the ammonium dihydrogen phosphate salt.
This approach can improve control over impurity profiles and enhance product stability.
Purification and Crystallization Enhancements
Addition of sequestering agents or chelating agents (e.g., EDTA) during or after synthesis can bind metallic impurities, preventing colored or impure crystals.
Heat treatment of the aqueous solution at temperatures above 70 °C for 20–30 minutes before crystallization improves crystal whiteness and morphology.
Recrystallization from aqueous or mixed solvents can be employed to further purify the product.
- Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Molar ratio (amine:phosphoric acid) | 0.95:1 to 1.05:1 | Ensures complete neutralization |
| Reaction temperature | 25–90 °C | Higher temp increases reaction rate but may affect stability |
| Reaction time | 60–120 minutes | Sufficient for complete reaction |
| Cooling temperature for crystallization | 0–30 °C | Controls crystal size and purity |
| Use of sequestering agents | 0.2–0.75 wt% EDTA or similar | Improves crystal whiteness and purity |
| Purification steps | Filtration, washing, recrystallization | Removes impurities and improves quality |
Studies indicate that controlling the molar ratio and temperature is critical to avoid formation of side products or incomplete reaction.
The use of phosphoric acid-urea intermediates allows for better control of the reaction environment, reducing impurities such as free amines or polyphosphates.
Heat treatment and sequestering agents significantly improve the optical properties and purity of the crystalline product, which is important for applications requiring high-quality salts.
Crystallization by cooling is the preferred method for isolating the product, with slow cooling favoring larger, well-formed crystals.
Recycling of mother liquors and unreacted reagents is feasible, improving process sustainability.
The preparation of cyclohexyldimethylammonium dihydrogen phosphate is effectively achieved by neutralizing cyclohexyldimethylamine with phosphoric acid under controlled conditions. Advanced methods utilize phosphoric acid-urea intermediates and sequestering agents to enhance purity and crystal quality. Key parameters such as molar ratio, temperature, reaction time, and crystallization conditions are optimized to maximize yield and product quality. The process benefits from purification steps including filtration, washing, and recrystallization.
Chemical Reactions Analysis
Cyclohexyldimethylammonium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Chemistry Applications
Separation Techniques
One of the primary applications of cyclohexyldimethylammonium dihydrogen phosphate is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It has been successfully utilized for the separation of compounds on various HPLC columns, such as the Newcrom R1 column. The method employs a mobile phase composed of acetonitrile, water, and phosphoric acid, which can be modified for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This technique is particularly useful for isolating impurities and conducting pharmacokinetic studies .
Pharmacological Applications
Potential Anticancer Effects
Research indicates that this compound may exhibit anticancer properties. The dihydrogen phosphate component is associated with enhanced targeting of cancer cells due to its role in nucleic acid synthesis. Studies have shown that compounds containing phosphate groups can induce apoptosis in cancer cells through various signaling pathways. This suggests that cyclohexyldimethylammonium derivatives may also demonstrate cytotoxic effects against specific cancer cell lines.
Neuroactive Properties
The compound has been studied for its neuroactive properties, with findings suggesting its potential influence on neurotransmitter systems. This could have implications for treating neurodegenerative diseases or mood disorders, highlighting its relevance in medicinal chemistry.
This compound has demonstrated a range of biological activities:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer effects | Apoptosis induction via signaling pathways | |
| Neuroactive properties | Modulation of neurotransmitter systems | |
| Insecticidal activity | Disruption of physiological functions in termites |
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of cyclohexyldimethylammonium hydrogen phosphate salts, which have shown effectiveness as novel termiticides. These compounds induce physiological changes in insects, such as antennae loss in Formosan subterranean termites (Coptotermes formosanus), indicating a unique mechanism of action that disrupts normal insect physiology.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MD-MBA-231, HT-29). The results demonstrated dose-dependent cytostatic and pro-apoptotic effects, indicating potential for development as an anticancer agent.
Neurotoxicity Assessment
In vitro models were used to assess the neurotoxic potential of cyclohexyldimethylammonium derivatives. Findings suggested that certain concentrations could lead to significant neuronal cell death, emphasizing the need for careful dosage consideration in therapeutic applications.
Mechanism of Action
The mechanism of action of cyclohexyldimethylammonium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can affect cellular processes by interacting with enzymes and receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Cyclohexyldiethylammonium Salts
Cyclohexyldiethylammonium derivatives, such as cyclohexyldiethylammonium hexadecyl sulphate (CAS: 65151-49-7) and cyclohexyldiethylammonium hydrogen glutarate (CAS: 68239-13-4), share structural similarities with cyclohexyldimethylammonium dihydrogen phosphate. Key differences include:
Potassium Dihydrogen Phosphate (KH₂PO₄)
A common inorganic phosphate, KH₂PO₄ (CAS: 7778-77-0), serves as a benchmark for comparison:
- Solubility : KH₂PO₄ exhibits high water solubility (22.6 g/100 mL at 20°C), while the ammonium group in this compound likely reduces solubility due to hydrophobic cyclohexyl interactions .
- Buffering Range : Both compounds buffer in acidic pH ranges (KH₂PO₄: pH 4.5–7.5; this compound: estimated pH 2–4 due to stronger phosphate acidity) .
Dimethylamine Derivatives
Dimethylamine hydrochloride (CAS: 506-59-2) and related compounds highlight the role of ammonium groups:
- Stability : Quaternary ammonium salts like this compound are more thermally stable than primary amines (e.g., dimethylamine hydrochloride), which degrade at elevated temperatures .
- Applications : Dimethylamine derivatives are used in agrochemicals, whereas the cyclohexyl group in the target compound may favor pharmaceutical or specialty chemical uses .
Data Table: Comparative Properties
Biological Activity
Cyclohexyldimethylammonium dihydrogen phosphate (CDMAP) is a quaternary ammonium salt that has garnered attention for its potential biological applications, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of CDMAP, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
CDMAP is characterized by its quaternary ammonium structure, which contributes to its unique properties as a buffering agent and a potential therapeutic compound. The chemical formula can be represented as .
1. Buffering Action
CDMAP has been identified as a potential candidate for use as a buffering agent in biochemical applications. Its ability to maintain pH stability in biological systems is crucial for various enzymatic reactions and cellular processes. Research indicates that CDMAP retains the buffering action similar to that of Good's buffers, which are widely used in biological experiments .
2. Interaction with Proteins
A significant aspect of CDMAP's biological activity is its interaction with proteins, particularly cytochrome c (Cyt c). Studies have shown that CDMAP can solubilize Cyt c, enabling it to maintain its electron-carrying capabilities. The solubilization process was confirmed through spectroscopic analysis, which indicated that Cyt c exists in its reduced form when dissolved in CDMAP solutions . This property suggests that CDMAP may facilitate electron transfer processes within cells, which is vital for cellular respiration and energy production.
The electrochemical behavior of CDMAP has been studied in relation to its role in phosphate precipitation processes. In electrochemical tests, it was found that CDMAP influences the corrosion rates of magnesium alloys when used in aqueous solutions, indicating its potential application in materials science and environmental chemistry . The phosphorus removal efficiency observed during these studies highlights the compound's utility in wastewater treatment applications.
Case Study 1: Protein Solubilization
In a controlled laboratory setting, researchers examined the solubilization of Cyt c using various ionic liquids including CDMAP. The study revealed that while traditional buffers struggled to maintain protein solubility, CDMAP effectively preserved the structural integrity and functionality of Cyt c over multiple cycles of oxidation-reduction reactions. This finding underscores the compound's potential as a stabilizing agent for sensitive biomolecules .
Case Study 2: Environmental Application
Another study focused on the application of CDMAP in phosphate recovery from wastewater. The results indicated that using CDMAP significantly enhanced the precipitation of struvite (magnesium ammonium phosphate), achieving a phosphorus removal efficiency of approximately 17% under optimized conditions. This application not only demonstrates the compound's utility in environmental remediation but also highlights its role in nutrient recovery processes .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for cyclohexyldimethylammonium dihydrogen phosphate, and how do purification protocols affect yield?
- Methodological Answer : Synthesis typically involves neutralizing cyclohexyldimethylamine with phosphoric acid under controlled pH (3–4) . Purification via recrystallization from ethanol-water mixtures is critical to remove unreacted precursors. Yield optimization requires monitoring stoichiometric ratios and reaction temperature (40–60°C). Comparative studies of ion-exchange vs. direct neutralization methods suggest the latter achieves higher purity (>98%) but lower scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Use FT-IR to confirm phosphate (P–O stretching at 1000–1100 cm⁻¹) and ammonium (N–H bending at 1600 cm⁻¹) groups . NMR (³¹P and ¹H) resolves structural integrity, with ³¹P chemical shifts near 0–5 ppm indicating dihydrogen phosphate coordination . Elemental analysis (C, H, N, P) validates stoichiometry, with deviations >2% necessitating reprocessing .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent, with optimal ranges between 4.5–6.0. At pH < 4, hydrolysis of the phosphate group occurs, while pH > 7 promotes ammonium decomposition. Conductivity measurements and UV-Vis monitoring at 220 nm (for phosphate degradation products) are recommended for real-time stability assessment .
Advanced Research Questions
Q. What crystallographic insights can be derived from X-ray diffraction (XRD) studies of this compound?
- Methodological Answer : Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with hydrogen-bonded networks between ammonium and phosphate groups. Key parameters include bond angles (O–P–O ≈ 109.5°) and interlayer distances (3.2–3.5 Å). Rietveld refinement of powder XRD data is essential to detect polymorphic impurities .
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent purity (e.g., trace water in DMSO) and measurement techniques (gravimetric vs. spectrophotometric). Systematic studies using Karl Fischer titration for solvent drying and dynamic light scattering (DLS) to detect micelle formation in non-aqueous solvents are advised .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological membranes?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model lipid bilayer interactions. Key parameters include binding free energy (ΔG) and diffusion coefficients. Density functional theory (DFT) calculations further elucidate charge distribution and hydrogen-bonding propensity at the molecular level .
Q. How do temperature and humidity affect the hygroscopicity of this compound, and what experimental controls mitigate these effects?
- Methodological Answer : Hygroscopicity increases above 60% relative humidity (RH), leading to deliquescence. Thermogravimetric analysis (TGA) under controlled RH (20–80%) quantifies water uptake. Storage in desiccators with silica gel or argon atmospheres prevents structural degradation during long-term experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
